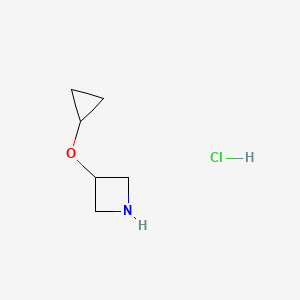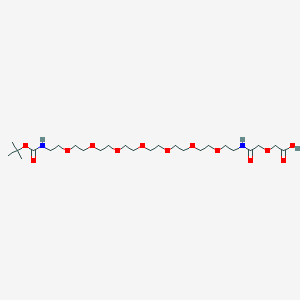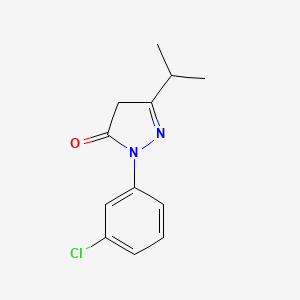
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, also known as CPP-1, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of laboratory experiments to study the effects of various biochemical and physiological processes. CPP-1 is also used in drug synthesis and development, as it has been found to possess a variety of properties that make it a useful tool in the field of medicinal chemistry.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a variety of applications in scientific research. It is used in the synthesis of drugs and other organic compounds, as well as in the study of biochemical and physiological processes. 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been used in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen and the antiepileptic drug gabapentin. It has also been used in the synthesis of a variety of other organic compounds, such as amino acids and amino acid derivatives.
Mechanism of Action
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one acts as a proton donor, donating a proton to the target molecule in order to form a new bond. This process is known as protonation and is used to form a variety of different compounds. 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is also known to form hydrogen bonds with other molecules, allowing it to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been found to possess a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. It has also been found to possess anti-inflammatory and analgesic properties, as well as the ability to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a versatile compound, with a wide range of applications in scientific research. It is relatively easy to synthesize, and its protonation and hydrogen bonding properties make it a useful tool in the synthesis of a variety of compounds. However, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a relatively unstable compound and may decompose when exposed to high temperatures or prolonged exposure to light.
Future Directions
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has a wide range of potential applications in the field of medicinal chemistry. It could be used in the synthesis of more complex drugs, such as those targeting specific diseases or conditions. It could also be used to study the effects of various biochemical and physiological processes, as well as to develop new drugs and treatments. Additionally, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one could be used to study the effects of various environmental factors on the human body, such as pollution or radiation. Finally, 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one could be used to develop new methods of drug delivery, such as nanotechnology-based drug delivery systems.
Synthesis Methods
1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can be synthesized in a variety of ways, depending on the desired purity and application. One of the most common methods involves the reaction of 3-chlorophenol with propan-2-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces 1-(3-Chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one in a high yield and purity. Other methods of synthesis include the use of catalytic hydrogenation, the reaction of 3-chlorophenol with ethyl bromoacetate, and the reaction of 3-chlorophenol with 2-methylpropene.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-propan-2-yl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8(2)11-7-12(16)15(14-11)10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQKVEURSBIOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

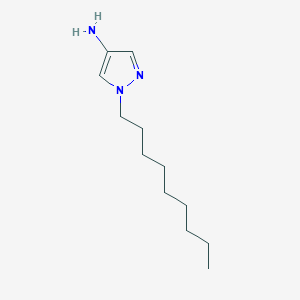
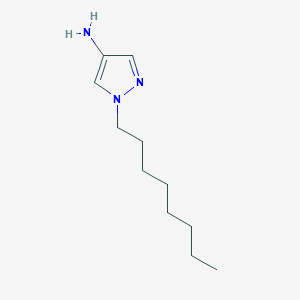
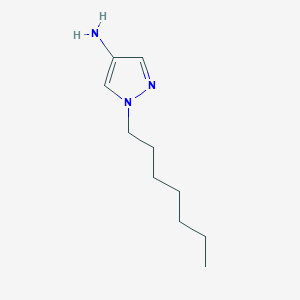
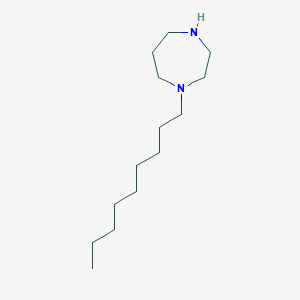
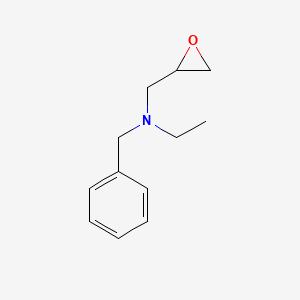

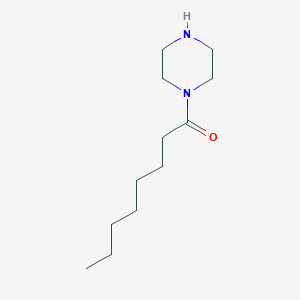
![1-[(2,6-Dimethyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6353229.png)
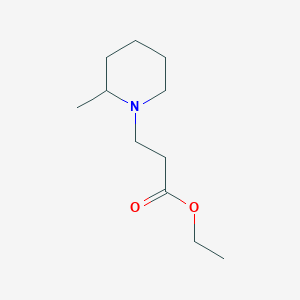
![Ethyl 3-[(3-methylbutyl)amino]propanoate](/img/structure/B6353254.png)
![(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine](/img/structure/B6353268.png)

